molecular formula C10H14 B155976 Isobutylbenzene CAS No. 538-93-2

Isobutylbenzene

Cat. No.: B155976
CAS No.: 538-93-2
M. Wt: 134.22 g/mol
InChI Key: KXUHSQYYJYAXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutylbenzene, also known as 2-methyl-1-phenylpropane, is an organic compound with the chemical formula C10H14. It is classified as an alkylbenzene, which means it is derived from benzene by replacing one of the hydrogen atoms with an alkyl group. This compound is a colorless, flammable liquid with a characteristic aromatic odor. It is primarily used in chemical synthesis, including the production of pharmaceuticals such as ibuprofen .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutylbenzene can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic carbometalation of toluene with propene in the presence of a sodium-potassium alloy catalyst on activated carbon. This method is efficient and widely used in large-scale production .

Types of Reactions:

Common Reagents and Conditions:

    Halogenation: Halogen (e.g., chlorine or bromine) and a catalyst such as iron(III) chloride.

    Nitration: Nitric acid and sulfuric acid.

    Sulfonation: Concentrated sulfuric acid.

    Friedel-Crafts Reactions: Acyl or alkyl halides and aluminum chloride.

Major Products:

    Halogenation: Halogenated this compound derivatives.

    Nitration: Nitrothis compound derivatives.

    Sulfonation: Sulfonated this compound derivatives.

    Friedel-Crafts Reactions: Acylated or alkylated this compound derivatives.

Scientific Research Applications

Key Applications

  • Pharmaceutical Industry
    • Ibuprofen Production : Isobutylbenzene is a crucial intermediate in the synthesis of ibuprofen, a widely used analgesic and anti-inflammatory drug. The acylation of this compound with hydrogen fluoride leads to the formation of 4-isobutylacetophenone, which is then converted to ibuprofen . The market for ibuprofen is growing at a CAGR of 4.8% from 2022 to 2027 due to its effectiveness in treating various inflammatory conditions .
  • Perfume Industry
    • Fragrance Component : IBB's sweet, fruity odor makes it a valuable raw material in the perfume industry. It contributes to floral scents and is used in formulating various perfumes . The demand for high-purity this compound (≥99%) is essential for maintaining quality in fragrance production .
  • Specialty Solvent
    • IBB serves as a specialty solvent in various chemical processes due to its neutral properties and ability to dissolve a wide range of organic compounds. It can also act as a solid acid catalyst for acylation reactions involving aromatic substances .
  • Research Applications
    • This compound has been utilized as an international standard in studies related to pigmentation and floral scent levels in genetically modified plants, such as Pap1-transgenic petunia .

Market Insights

The global market for this compound is driven by its applications in pharmaceuticals and fragrances. With increasing demand for ibuprofen and specialty perfumes, the market is expected to grow significantly over the next few years.

ApplicationMarket Share (%)Growth Rate (CAGR)
Ibuprofen ProductionLargest4.8% (2022-2027)
Perfume IndustrySignificantStable

Case Studies

  • Ibuprofen Synthesis :
    A study highlighted the efficiency of using IBB as an intermediate for ibuprofen production, focusing on optimizing reaction conditions to enhance yield and purity levels necessary for pharmaceutical applications.
  • Perfume Formulation :
    Case studies from leading fragrance companies demonstrate how the incorporation of IBB enhances scent profiles, showcasing its role in developing new fragrance lines that cater to consumer preferences.

Mechanism of Action

The mechanism of action of isobutylbenzene primarily involves its role as an intermediate in the synthesis of other compounds. For example, in the synthesis of ibuprofen, this compound undergoes a series of reactions, including Friedel-Crafts acylation, reduction, and Grignard reaction, to form the final product . The molecular targets and pathways involved depend on the specific reactions and derivatives being studied.

Comparison with Similar Compounds

Isobutylbenzene can be compared with other alkylbenzenes such as n-butylbenzene, sec-butylbenzene, tert-butylbenzene, and cumene. These compounds share similar chemical properties but differ in the structure of their alkyl groups:

    n-Butylbenzene: Has a straight-chain butyl group.

    sec-Butylbenzene: Has a secondary butyl group.

    tert-Butylbenzene: Has a tertiary butyl group.

This compound is unique due to its branched isobutyl group, which influences its reactivity and physical properties .

Biological Activity

Isobutylbenzene, also known as 2-methylpropylbenzene, is an aromatic hydrocarbon with the molecular formula C10H14\text{C}_{10}\text{H}_{14}. It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly ibuprofen, and in the fragrance industry due to its sweet, fruity odor. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological applications, toxicity, and relevant case studies.

This compound is characterized by the following properties:

  • CAS Number : 538-93-2
  • Appearance : Colorless liquid
  • Melting Point : -51 °C
  • Solubility : Soluble in organic solvents like ether and alcohol but insoluble in water.

The compound is synthesized through various methods, including the alkylation of toluene with propylene, which can yield high-purity this compound suitable for pharmaceutical applications . Its primary use is as an intermediate in the production of ibuprofen, an anti-inflammatory analgesic widely used for pain relief .

Pharmacological Applications

  • Ibuprofen Synthesis : this compound is a key precursor in the synthesis of ibuprofen via acylation reactions. The process typically involves:
    • Friedel-Crafts Acylation : this compound undergoes acylation with acetic anhydride or acetyl chloride to form 4-isobutylacetophenone, which is subsequently converted to ibuprofen .
    • Mechanism : The reaction mechanism involves electrophilic aromatic substitution where the aromatic ring of this compound reacts with the acylating agent.
  • Other Pharmaceutical Intermediates : Besides ibuprofen, this compound serves as a precursor for other pharmaceutical compounds such as ortho-butylaniline and para-butylaniline, which are important in dye and drug synthesis .

Toxicity and Safety

This compound has been classified as a respiratory irritant. Safety data indicate that exposure can lead to irritation of the eyes and respiratory tract. Additionally, it has been noted that handling precautions should be taken due to its flammable nature .

A study examining various alkylbenzenes found that this compound did not exhibit ototoxicity, indicating a relatively low risk for auditory toxicity compared to other compounds in its class .

Case Study 1: Synthesis Efficiency

Research on the efficiency of synthesizing ibuprofen from this compound revealed that optimizing reaction conditions (temperature and catalyst choice) significantly impacts yield and purity. For instance, using palladium/alumina catalysts at elevated temperatures resulted in over 93% conversion to this compound during synthesis processes .

Case Study 2: Environmental Impact

Studies have also focused on the environmental implications of using this compound in industrial applications. Its production process has been evaluated for sustainability, emphasizing the need for reducing impurities during synthesis to minimize environmental contamination .

Data Tables

PropertyValue
Molecular FormulaC₁₀H₁₄
CAS Number538-93-2
Melting Point-51 °C
SolubilitySoluble in organic solvents
ApplicationDescription
Ibuprofen ProductionIntermediate for analgesics
Fragrance IndustryUsed for sweet odor profiles
Synthesis of AnilinesPrecursor for dyes

Q & A

Basic Research Questions

Q. What key physicochemical properties of isobutylbenzene are critical for experimental design?

this compound’s boiling point (167–169°C), density (0.853 g/mL), and solubility in organic solvents (e.g., ethanol, ether) dictate its storage conditions (sealed, away from ignition sources) and reaction setups (e.g., reflux temperature control). Its stability under acidic/basic conditions must also be verified before designing synthetic pathways .

Q. How should researchers characterize this compound purity in synthetic chemistry studies?

Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, gas chromatography (GC) with flame ionization detection for quantitative purity analysis, and comparison with literature spectral databases. For novel derivatives, high-resolution mass spectrometry (HRMS) and elemental analysis are essential .

Q. What safety protocols are essential when handling this compound in laboratories?

Prioritize local exhaust ventilation, wear nitrile gloves and safety goggles, and avoid skin contact due to its irritant properties. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Store in flammable-liquid cabinets at temperatures below 30°C .

Q. How to design a literature review strategy for this compound’s applications in organic synthesis?

Use keywords like “this compound derivatives,” “alkylation mechanisms,” and “Friedel-Crafts reactions” in databases (SciFinder, PubMed). Categorize sources by synthetic methods, catalytic systems, and spectroscopic data. Exclude non-peer-reviewed preprints to ensure reliability .

Q. What statistical methods are recommended for analyzing this compound reaction yields?

Apply ANOVA to compare yields across experimental conditions (e.g., catalyst loading, temperature). Use standard deviation and confidence intervals (95%) to assess reproducibility. Report outliers and justify their exclusion based on Grubbs’ test or Q-test .

Advanced Research Questions

Q. How to address discrepancies between experimental and computational data on this compound’s reactivity?

Re-evaluate computational parameters (e.g., DFT functional, basis sets) and validate models with experimental kinetic data (e.g., Arrhenius plots). Cross-check solvent effects and steric hindrance assumptions using molecular dynamics simulations .

Q. What methodological frameworks optimize studies on this compound’s environmental degradation pathways?

Apply the PICO framework to define:

  • Population : this compound in aquatic systems.
  • Intervention : Photocatalytic degradation using TiO₂.
  • Comparison : Natural vs. accelerated degradation rates.
  • Outcome : Identification of intermediate metabolites via LC-MS. Ensure feasibility using the FINER criteria (e.g., access to HPLC-MS instrumentation) .

Q. How to resolve contradictions in reported toxicity profiles of this compound?

Conduct meta-analyses of LD₅₀ values from rodent studies, adjusting for exposure duration and metabolic differences. Validate conflicting results using in vitro assays (e.g., hepatocyte viability tests) under standardized OECD guidelines .

Q. What techniques detect this compound degradation products in environmental samples?

Employ solid-phase microextraction (SPME) coupled with GC-MS for volatile organic compounds. For polar metabolites, use ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight (Q-TOF) detection. Include negative controls to rule out artifacts .

Q. How to optimize stereoselective synthesis of this compound derivatives?

Design experiments using chiral catalysts (e.g., BINOL-derived phosphoric acids) and monitor enantiomeric excess via chiral HPLC. Adjust reaction temperature and solvent polarity to favor kinetic vs. thermodynamic control, and validate outcomes with X-ray crystallography .

Q. Data Contradiction and Synthesis

Q. How to analyze conflicting data on this compound’s role in free-radical polymerization?

Compare initiator systems (e.g., AIBN vs. benzoyl peroxide) across studies. Use electron paramagnetic resonance (EPR) to detect radical intermediates and confirm mechanisms. Replicate experiments under inert atmospheres to exclude oxygen interference .

Q. What strategies validate this compound’s thermodynamic properties in computational studies?

Calibrate force fields using experimental vapor pressure data. Perform Gibbs free energy calculations with multiple solvation models (e.g., COSMO-RS) and compare with thermogravimetric analysis (TGA) results .

Q. Methodological Frameworks

Q. How to structure a research plan for this compound-based catalysis studies?

Follow the IRAC framework:

  • Introduction : Literature gaps in alkylation efficiency.
  • Rationale : Need for eco-friendly catalysts.
  • Approach : Screen ionic liquids using design of experiments (DoE).
  • Conclusion : Correlate catalyst acidity with yield .

Q. What criteria ensure ethical rigor in this compound toxicology studies?

Adhere to the 3Rs principle (Replacement, Reduction, Refinement) for animal testing. Obtain institutional review board (IRB) approval for human cell line use and disclose conflicts of interest in publications .

Properties

IUPAC Name

2-methylpropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUHSQYYJYAXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Record name N-PROPYLTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027181
Record name Isobutylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-propyltoluene is a clear colorless liquids with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Liquid; [Merck Index] Colorless liquid with a sweet odor; [Chevron Phillips MSDS]
Record name N-PROPYLTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, (2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobutylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19643
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.93 [mmHg]
Record name Isobutylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19643
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

28729-54-6, 538-93-2
Record name N-PROPYLTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isobutylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, methylpropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028729546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOBUTYLBENZENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobutylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI94T26KGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Bromine chloride (Dow, 1.12 g, 9.7 millimMoles) is condensed in a tube using Dry ice cooling, then it is diluted with 20 ml of liquid sulfur dioxide and the resultant solution is cooled to -72° C. Isobutylbenzene (1.57 ml, 10.0 milliMoles) is added, and the resultant mixture is stirred at -70° for 65 minutes before quenched with 1.2 grams (10.9 milliMoles) of resorcinol. Workup and analysis as above gives 8% isobutylbenzene, 6% ortho-, and 83% para-bromoiso-butylbenzene. This result indicates that the bromination with bromine chloride is faster than that with molecular bromine, and the extent of ortho-bromination is somewhat higher.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.57 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.2 g
Type
reactant
Reaction Step Six
[Compound]
Name
liquid
Quantity
20 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
8%

Synthesis routes and methods II

Procedure details

In a 300 ml autoclave equipped with a magnetic stirrer, Solid Base A (4.07 g) and toluene (79.5 g) were charged under nitrogen and then liquid propylene (70 ml) was injected under pressure. The mixture was stirred at 163° C. for 6 hours to obtain isobutylbenzene (hereinafter referred to as "IBB").
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
79.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.